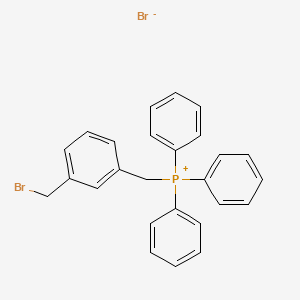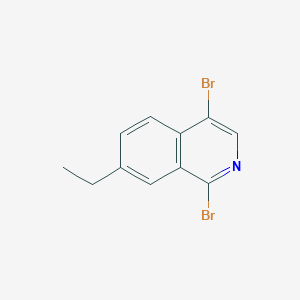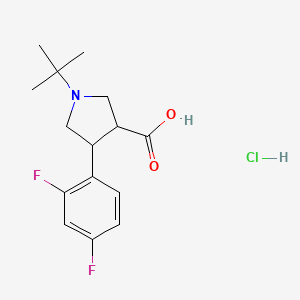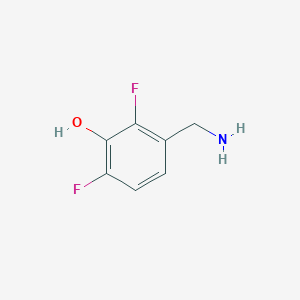
3-(4-Ethylcyclohexyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethylcyclohexyl)piperidine is a chemical compound that belongs to the class of piperidines, which are nitrogen-containing heterocycles Piperidines are known for their wide range of applications in medicinal chemistry, particularly due to their presence in various pharmacologically active compounds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylcyclohexyl)piperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-ethylcyclohexanone with piperidine in the presence of a suitable catalyst can yield the desired compound. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation and cyclization reactions are often employed, with careful optimization of reaction parameters to achieve consistent quality and yield.
化学反応の分析
Types of Reactions: 3-(4-Ethylcyclohexyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: N-alkyl or N-acyl derivatives.
科学的研究の応用
3-(4-Ethylcyclohexyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other pharmacologically active piperidines.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-Ethylcyclohexyl)piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Piperidine: A basic nitrogen-containing heterocycle with a wide range of applications.
4-Ethylcyclohexylamine: A related compound with similar structural features but different functional properties.
N-Methylpiperidine: Another piperidine derivative with distinct chemical and biological activities.
Uniqueness: 3-(4-Ethylcyclohexyl)piperidine is unique due to the presence of the 4-ethylcyclohexyl group, which imparts specific steric and electronic properties
特性
分子式 |
C13H25N |
|---|---|
分子量 |
195.34 g/mol |
IUPAC名 |
3-(4-ethylcyclohexyl)piperidine |
InChI |
InChI=1S/C13H25N/c1-2-11-5-7-12(8-6-11)13-4-3-9-14-10-13/h11-14H,2-10H2,1H3 |
InChIキー |
FDIJLYMVSBSRQR-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(CC1)C2CCCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-4-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B13155427.png)
![Methyl 3'-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13155438.png)








![4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13155491.png)


